molecular formula C16H12N2O B2783260 2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile CAS No. 1439903-98-6

2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile

Cat. No.: B2783260
CAS No.: 1439903-98-6
M. Wt: 248.285
InChI Key: FNFUBPONVQHHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile is a high-value chemical intermediate designed for advanced research and development. This compound belongs to the class of alkylidene malononitriles, recognized for their significant utility as versatile building blocks in synthetic organic chemistry . Its molecular structure, featuring an electron-withdrawing dinitrile group and an extended aromatic system, makes it a promising precursor for the construction of complex heterocyclic frameworks often found in pharmaceuticals and functional materials . In pharmaceutical research, this compound serves as a key synthon. Malononitrile derivatives are frequently employed in the synthesis of triazine-based hybrids, which are privileged scaffolds in medicinal chemistry with documented applications in developing antiepileptic, antiviral, and anticancer agents . The naphthalene moiety integrated into its structure is particularly valuable for enhancing interactions with biological targets through π-stacking, potentially leading to compounds with higher binding affinity . Furthermore, related malononitrile compounds have demonstrated direct bioactive potential, such as strong binding affinity to therapeutic targets like Cyclooxygenase-2 (COX-2) and subsequent anti-inflammatory efficacy in vivo . Beyond life sciences, this compound holds promise for applications in materials science. Compounds with donor-acceptor architectures, similar to this one where the naphthalene group can act as a donor and the malononitrile as an acceptor, are fundamental in the development of organic semiconductors, nonlinear optical (NLO) materials, and sensitizers for perovskite solar cells (PSCs) . The solid-state properties of such molecules are often governed by intermolecular interactions, such as C-H···N≡C close contacts, which can be studied using techniques like X-ray diffraction (XRD) and Density Functional Theory (DFT) to understand and tailor material properties like charge transport and crystal engineering . This product is offered with guaranteed high purity and is intended For Research Use Only . It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(3-ethoxynaphthalen-2-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c1-2-19-16-9-14-6-4-3-5-13(14)8-15(16)7-12(10-17)11-18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFUBPONVQHHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with an ethoxy group and a malononitrile moiety. Its structure can be represented as follows:

C16H15N2O(Molecular Formula)\text{C}_{16}\text{H}_{15}\text{N}_2\text{O}\quad (\text{Molecular Formula})

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against a range of pathogens.
  • Anticancer Properties : Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation.
  • Antioxidant Effects : The compound has demonstrated antioxidant properties, contributing to its therapeutic potential.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, this compound was evaluated against several bacterial strains using the disk diffusion method. The results indicated notable inhibition zones, particularly against Gram-positive bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anticancer Activity

Research conducted on the anticancer properties of this compound utilized various cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner.

Case Study: Cancer Cell Lines

Cell Line IC50 (µM)
HCT1165.4
MCF76.8
A5494.9

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : The compound may interfere with the synthesis of essential proteins in microbial cells.
  • Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.
  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

Comparison with Similar Compounds

Key Research Findings and Gaps

Synthetic Flexibility : Substituents on the aryl/heteroaryl group dictate solubility, crystallinity, and electronic properties. Ethoxy groups (as in the target compound) may enhance solubility without significantly altering conjugation .

Crystallographic Diversity: Alkyl chains in phenothiazine derivatives induce polymorphism (monoclinic vs. triclinic), impacting material properties .

Unresolved Questions: The exact crystal structure and optoelectronic performance of 2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile remain uncharacterized. Comparative studies with naphthalene analogs (e.g., 2-((2-hydroxynaphthalen-1-yl)methylene)malononitrile ) are needed.

Q & A

Q. What are the common synthetic routes for preparing 2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile, and what parameters influence yield?

The compound is typically synthesized via multi-step processes, including Knoevenagel condensation between malononitrile and ethoxynaphthaldehyde derivatives. Key parameters include reaction time (e.g., 48–72 hours), temperature (60–80°C), and catalyst choice (e.g., piperidine or Lewis acids). Solvent selection (e.g., THF or ethanol) and stoichiometric ratios also critically affect intermediate formation and final purity .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

X-ray crystallography is the gold standard for resolving three-dimensional conformation, while spectroscopic methods (NMR, IR) confirm functional groups and connectivity. For example, 1H^1H NMR can identify ethoxy and methylene protons, and IR detects nitrile stretching vibrations (~2200 cm1^{-1}). Computational methods like density functional theory (DFT) validate experimental geometries and predict electronic properties .

Q. How does the reactivity of the malononitrile moiety influence downstream applications?

The malononitrile group acts as a strong electron-withdrawing unit, enabling nucleophilic additions and cycloadditions. This reactivity is exploited in synthesizing heterocycles (e.g., pyranopyrimidines) or bioactive molecules. For instance, the α,β-unsaturated nitrile system participates in Michael additions or Diels-Alder reactions .

Q. What methods ensure purity and stability during storage and handling?

Purification via flash chromatography (silica gel) or recrystallization (ethyl acetate/petroleum ether) is standard. Stability is maintained in inert atmospheres (N2_2) at low temperatures (-20°C). Analytical techniques like TLC and HPLC monitor degradation, particularly hydrolysis of the nitrile groups .

Q. How is the compound typically handled to minimize decomposition?

Use anhydrous solvents (e.g., THF, DMF) and moisture-free conditions to prevent hydrolysis. Reactions are often conducted under nitrogen, and intermediates are dried with agents like anhydrous Na2 _2SO4_4. Gloveboxes or Schlenk lines are recommended for air-sensitive steps .

Advanced Research Questions

Q. How can synthetic conditions be optimized to enhance enantioselectivity or regioselectivity?

Catalytic asymmetric methods, such as chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP), can improve enantioselectivity. Solvent polarity and temperature gradients (e.g., slow cooling for crystallization) refine regioselectivity. DFT simulations guide catalyst design by modeling transition states .

Q. What discrepancies exist between computational and experimental structural data, and how are they resolved?

DFT-predicted bond lengths may deviate <0.02 Å from X-ray data due to crystal packing effects. Hydrogen bonding networks (e.g., C–H···N interactions) observed in crystallography are incorporated into computational models to improve accuracy. Hybrid QM/MM methods reconcile electronic and steric effects .

Q. What biological targets or mechanisms are associated with derivatives of this compound?

Analogues with thiazole or furan substituents show activity against enzymes like kinases or microbial targets. Structure-activity relationship (SAR) studies reveal that ethoxy and nitrile groups enhance lipophilicity and target binding. In vitro assays (e.g., enzyme inhibition or cytotoxicity) validate hypothesized mechanisms .

Q. How does the compound degrade under varying pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH) combined with LC-MS identify degradation products, such as hydrolyzed carboxylic acids. Kinetic modeling (Arrhenius plots) predicts shelf life, while buffered solutions (pH 1–13) assess pH-dependent hydrolysis pathways .

Q. How should conflicting data on reaction pathways or biological activity be addressed?

Mechanistic studies (e.g., isotopic labeling or trapping intermediates) clarify reaction pathways. For biological contradictions, orthogonal assays (e.g., SPR vs. fluorescence polarization) confirm target engagement. Replicating experiments under standardized conditions (e.g., COST Action protocols) minimizes variability .

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